molecular formula C19H25N3O2S B2838684 3-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946199-19-5

3-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2838684
CAS No.: 946199-19-5
M. Wt: 359.49
InChI Key: NOHDHRWXDWVCNI-UHFFFAOYSA-N
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Description

3-Methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic small molecule belonging to a class of compounds featuring a benzamide core linked to a heterocyclic amine system via an ethyl chain. This molecular architecture, which incorporates a 4-methylpiperazine group and a thiophene ring, is characteristic of compounds investigated for their potential bioactivity in pharmaceutical research . The structure-activity relationship (SAR) of analogous compounds suggests that the 4-methylpiperazin-1-yl moiety is a frequent pharmacophoric element, often associated with interaction with central nervous system targets . Similarly, the thiophen-3-yl group is a common heteroaromatic scaffold in medicinal chemistry, known to contribute favorable pharmacokinetic properties and receptor binding affinity . The primary research applications for this compound and its close structural analogs are in the field of early-stage drug discovery and development. It serves as a valuable chemical intermediate or a reference standard for synthesizing and testing novel pharmacologically active molecules. Compounds with this general scaffold have been explored for their potential interactions with various biological targets, including opioid receptors and kinases . Researchers utilize this benzamide derivative in in vitro assays to study receptor binding kinetics, cellular signaling pathways, and for the profiling of selectivity against related protein families. Its mechanism of action is contingent on the specific research context but typically involves modulation of enzyme or receptor function, which can be elucidated through competitive binding and functional cellular assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-21-7-9-22(10-8-21)18(16-6-11-25-14-16)13-20-19(23)15-4-3-5-17(12-15)24-2/h3-6,11-12,14,18H,7-10,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHDHRWXDWVCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide (CAS Number: 946199-19-5) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H25N3O2S
  • Molecular Weight : 359.4857 g/mol
  • Structure : The compound features a benzamide structure with a methoxy group and a side chain containing a piperazine and thiophene moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
  • Enzyme Inhibition : It has been reported to inhibit specific kinases involved in cell proliferation and survival, which could be beneficial in cancer therapy.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially targeting bacterial or fungal infections.

Biological Activity Data

The following table summarizes the key biological activities reported for this compound:

Biological Activity Effect Reference
AnticancerInhibits cell proliferation in various cancer cell lines
AntimicrobialExhibits activity against selected bacterial strains
Neurotransmitter ModulationAlters serotonin and dopamine receptor activity

Case Studies

  • Anticancer Properties :
    A study investigated the effect of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values in the micromolar range, suggesting its potential as a chemotherapeutic agent.
  • Neuropharmacological Effects :
    Research focusing on the neuropharmacological profile showed that the compound modulates serotonin receptor activity, which may contribute to anxiolytic effects. Behavioral assays in animal models demonstrated reduced anxiety-like behaviors following administration of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide and related benzamide derivatives:

Compound Name Key Substituents/Features Pharmacological Relevance Reference
Target Compound : this compound - 3-Methoxybenzamide
- Thiophen-3-yl
- 4-Methylpiperazine
Potential CNS activity (piperazine moiety); enhanced solubility (methoxy vs. halogens)
N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide - 4-Thiophen-3-ylbenzamide
- 4-(2-Chlorophenyl)piperazine
- Ethoxyethyl linker
Dopamine D2/D3 receptor ligand (piperazine); chloro group may reduce metabolic stability
4-Chloro-N-[2-(4-morpholinyl)ethyl]benzamide - 4-Chlorobenzamide
- Morpholine (less basic than piperazine)
Lower CNS penetration (morpholine); chloro group increases lipophilicity
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide - 4-Nitrobenzamide
- 2-Methoxyphenylpiperazine
- Pyridyl group
Nitro group may confer electron-withdrawing effects; pyridyl enhances H-bonding
3-Methoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide - Pyrazolyl-pyridazinyl aminoethyl chain
- 3-Methoxybenzamide
Heterocyclic diversity (pyrazole, pyridazine) may improve kinase inhibition selectivity

Key Comparative Insights:

Piperazine vs. Morpholine derivatives (e.g., 4-Chloro-N-[2-(4-morpholinyl)ethyl]benzamide) exhibit reduced blood-brain barrier penetration due to lower basicity .

Substituent Effects on Solubility and Metabolism :

  • The 3-methoxy group in the target compound likely improves aqueous solubility compared to chloro or nitro substituents (e.g., ) .
  • Halogenated analogs (e.g., 4-chloro or 2-chlorophenyl groups in ) may exhibit slower metabolic clearance but higher toxicity risks .

Heterocyclic Diversity :

  • Thiophen-3-yl (target compound) and pyridazinyl () groups contribute distinct electronic profiles. Thiophen’s sulfur atom may engage in hydrophobic interactions, whereas pyridazine’s nitrogen atoms facilitate polar interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for similar benzamides (e.g., amide coupling via benzoyl chloride intermediates, as in and ) .

Research Implications and Gaps

Future studies should prioritize:

  • In vitro receptor profiling (e.g., dopamine, serotonin receptors).
  • ADME studies comparing metabolic stability of methoxy vs. halogenated analogs.
  • Crystallographic analysis (using programs like SHELX, as in ) to resolve 3D conformations and binding modes .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., methoxy group at δ ~3.8 ppm, piperazine methyl at δ ~2.3 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z ~428) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry of the ethylamine side chain and piperazine-thiophene orientation .

How does the 4-methylpiperazine group influence pharmacokinetic properties?

Q. Advanced

  • Solubility : The basic piperazine nitrogen increases water solubility via protonation at physiological pH, improving bioavailability .
  • Metabolic stability : Methyl substitution on piperazine reduces CYP450-mediated oxidation, prolonging half-life .
  • Target engagement : The piperazine-thiophene motif enhances binding to CNS targets (e.g., serotonin receptors) through hydrogen bonding and π-π stacking .

What in vitro assays are recommended to evaluate biological activity?

Q. Basic

  • Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors (e.g., σ-1 or 5-HT₆) .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
  • Cytotoxicity screening : MTT or ATP-lite assays in cancer cell lines (e.g., HCT-116, MCF-7) .

What strategies resolve contradictions in published synthetic protocols for similar benzamide derivatives?

Q. Advanced

  • Comparative kinetic studies : Analyze rate-determining steps (e.g., amide coupling vs. alkylation) under varying conditions .
  • Design of experiments (DOE) : Multivariate analysis to identify critical factors (e.g., solvent polarity, reagent stoichiometry) affecting yield .
  • Mechanistic studies : DFT calculations to model transition states and explain discrepancies in stereochemical outcomes .

How do structural modifications at the benzamide or thiophene rings affect target binding?

Q. Advanced

  • Benzamide substituents : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but may reduce solubility. Methoxy groups enhance passive diffusion across membranes .
  • Thiophene substitution : 3-Thiophenyl orientation optimizes steric fit in hydrophobic binding pockets, while 2-thiophenyl derivatives show reduced affinity .
  • Piperazine methylation : N-Methylation prevents off-target interactions with monoamine transporters, improving selectivity .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

  • Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization or countercurrent distribution .
  • Solvent scalability : Replace THF with ethanol/water mixtures for safer, cost-effective processing .
  • Intermediate stability : Protect amine intermediates (e.g., Boc groups) to prevent degradation during prolonged storage .

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